Cas no 34136-59-9 (2-Ethylbenzonitrile)

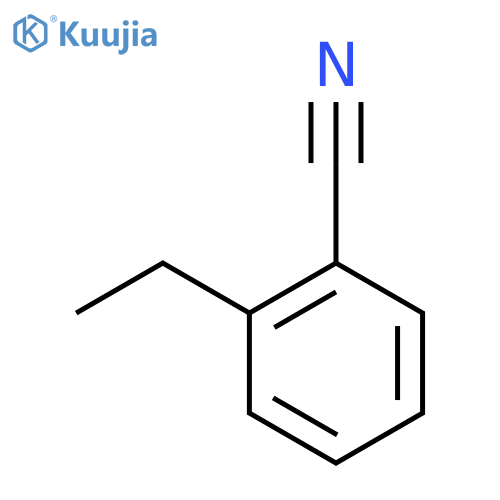

2-Ethylbenzonitrile structure

商品名:2-Ethylbenzonitrile

2-Ethylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- Benzonitrile, 2-ethyl-

- 2-Ethylbenzonitrile

- SY185053

- CS-0172218

- BS-22901

- SCHEMBL106062

- 2-Ethylbenzonitrile #

- A822091

- o-Ethylbenzonitrile

- DTXSID20955669

- J-019462

- 34136-59-9

- ethylcyanobenzene

- 2-Ethylbenzonitrile, 98%

- EN300-70518

- FT-0639161

- MFCD00045597

- Z979777106

- AKOS009156939

- DB-021044

-

- MDL: MFCD00045597

- インチ: InChI=1S/C9H9N/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2H2,1H3

- InChIKey: UZDXATQPJOOHQJ-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=CC=C1C#N

計算された属性

- せいみつぶんしりょう: 131.07300

- どういたいしつりょう: 131.073

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 142

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 23.8A^2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: えきたい

- 密度みつど: 0.974 g/mL at 25 °C(lit.)

- ゆうかいてん: 51.75°C (estimate)

- ふってん: 94-95 °C/12 mmHg(lit.)

- フラッシュポイント: 華氏温度:188.6°f< br / >摂氏度:87°C< br / >

- 屈折率: n20/D 1.523(lit.)

- PSA: 23.79000

- LogP: 2.12068

- ようかいせい: 未確定

2-Ethylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242858-1g |

2-Ethylbenzonitrile |

34136-59-9 | 98% | 1g |

¥232.00 | 2024-05-18 | |

| abcr | AB150723-25 g |

2-Ethylbenzonitrile, 99%; . |

34136-59-9 | 99% | 25g |

€770.70 | 2023-05-09 | |

| Enamine | EN300-70518-1.0g |

2-ethylbenzonitrile |

34136-59-9 | 95% | 1g |

$70.0 | 2023-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242858-100mg |

2-Ethylbenzonitrile |

34136-59-9 | 98% | 100mg |

¥106.00 | 2024-05-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1242858-5g |

2-Ethylbenzonitrile |

34136-59-9 | 98% | 5g |

¥658.00 | 2024-05-18 | |

| Apollo Scientific | OR939688-1g |

2-Ethylbenzonitrile |

34136-59-9 | 99% | 1g |

£24.00 | 2025-03-21 | |

| TRC | E937810-50mg |

2-Ethylbenzonitrile |

34136-59-9 | 50mg |

$ 65.00 | 2022-06-05 | ||

| abcr | AB150723-5 g |

2-Ethylbenzonitrile, 99%; . |

34136-59-9 | 99% | 5g |

€236.90 | 2023-05-09 | |

| Fluorochem | 139200-5g |

2-Ethylbenzonitrile |

34136-59-9 | 97% | 5g |

£117.00 | 2022-02-28 | |

| Fluorochem | 139200-25g |

2-Ethylbenzonitrile |

34136-59-9 | 97% | 25g |

£428.00 | 2022-02-28 |

2-Ethylbenzonitrile 関連文献

-

1. 406. The Hofmann degradation of 1 : 2 : 3 : 4-tetrahydro-1 : 2-dimethylisoquiolineG. Childs,E. J. Forbes J. Chem. Soc. 1959 2024

-

2. Synthesis and conformation of substituted isothiochromans and derivatives. X-Ray analysis of cis-1,4-dimethylisothiochroman 2,2-dioxide, an S-heterocycle with preferred boat conformationD. A. Pulman,D. A. Whiting J. Chem. Soc. Perkin Trans. 1 1973 410

-

4. 406. The Hofmann degradation of 1 : 2 : 3 : 4-tetrahydro-1 : 2-dimethylisoquiolineG. Childs,E. J. Forbes J. Chem. Soc. 1959 2024

-

5. Light-induced ethylation of dicyanobenzenes with triethylamineKazuo Tsujimoto,Kentaro Miyake,Mamoru Ohashi J. Chem. Soc. Chem. Commun. 1976 386

34136-59-9 (2-Ethylbenzonitrile) 関連製品

- 3759-28-2(2-(Cyanomethyl)benzonitrile)

- 175278-32-7(2-Ethylterephthalonitrile)

- 95881-22-4(Benzonitrile,2-ethyl-6-methyl-)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:34136-59-9)2-ETHYLBENZONITRILE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:34136-59-9)2-Ethylbenzonitrile

清らかである:99%

はかる:25g

価格 ($):457.0